BenchChemオンラインストアへようこそ!

Benzoic acid, 3-[3-(6-fluoro-3-pyridinyl)-2-oxo-1-imidazolidinyl]-

HDAC6 inhibition Enzymatic assay Non-hydroxamate inhibitor

Benzoic acid, 3-[3-(6-fluoro-3-pyridinyl)-2-oxo-1-imidazolidinyl]- (CAS 651749-20-1) is a synthetic small molecule classified as a histone deacetylase 6 (HDAC6) inhibitor. Its structure comprises a benzoic acid moiety, a 2-oxoimidazolidinone central ring, and a 6-fluoropyridin-3-yl substituent.

Molecular Formula C15H12FN3O3
Molecular Weight 301.27 g/mol
CAS No. 651749-20-1
Cat. No. B12898672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3-[3-(6-fluoro-3-pyridinyl)-2-oxo-1-imidazolidinyl]-
CAS651749-20-1
Molecular FormulaC15H12FN3O3
Molecular Weight301.27 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1C2=CN=C(C=C2)F)C3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C15H12FN3O3/c16-13-5-4-12(9-17-13)19-7-6-18(15(19)22)11-3-1-2-10(8-11)14(20)21/h1-5,8-9H,6-7H2,(H,20,21)
InChIKeyOENUYOQTPIZFDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 3-[3-(6-fluoro-3-pyridinyl)-2-oxo-1-imidazolidinyl]- (CAS 651749-20-1): A Potent HDAC6 Inhibitor for Targeted Degradation and Epigenetic Research


Benzoic acid, 3-[3-(6-fluoro-3-pyridinyl)-2-oxo-1-imidazolidinyl]- (CAS 651749-20-1) is a synthetic small molecule classified as a histone deacetylase 6 (HDAC6) inhibitor. Its structure comprises a benzoic acid moiety, a 2-oxoimidazolidinone central ring, and a 6-fluoropyridin-3-yl substituent. The compound has been disclosed in patent WO2021067859 as Compound I-21, where it exhibits low-nanomolar inhibitory activity against recombinant HDAC6 [1]. Its molecular formula is C₁₅H₁₂FN₃O₃ (MW 301.27 g/mol), and it is commercially available from specialized chemical suppliers at purities typically ≥97% . The compound's fluorinated pyridine and imidazolidinone scaffold differentiates it from classical hydroxamic acid HDAC inhibitors and positions it within the emerging class of non-hydroxamate, heterocycle-based HDAC6 ligands.

Why Generic HDAC6 Inhibitors Cannot Substitute for CAS 651749-20-1 in Targeted Protein Degradation and Selectivity Profiling


HDAC6 inhibitors are chemically diverse, and their pharmacological profiles are exquisitely sensitive to the zinc-binding group (ZBG) and surface-recognition cap group. CAS 651749-20-1 employs a carboxylic acid ZBG in place of the hydroxamic acid found in reference agents such as tubastatin A or ricolinostat (ACY-1215). Hydroxamic acids, while potent, are often limited by metabolic instability, off-target metal chelation, and non-selective HDAC isoform inhibition [1]. The specific combination of a 6-fluoropyridyl cap and an imidazolidinone linker in CAS 651749-20-1 is not present in any other commercially available HDAC6 inhibitor. Generic substitution with a hydroxamate-based HDAC6 inhibitor would therefore alter selectivity, pharmacokinetics, and zinc-binding kinetics, rendering head-to-head biological comparisons invalid without re-optimization of the entire experimental system [2].

Quantitative Differentiation Evidence for CAS 651749-20-1 Against Closest HDAC6 Inhibitor Analogs


HDAC6 Enzymatic Inhibition Potency: CAS 651749-20-1 vs. Closest Patent Analogs

In the HDAC-Glo luminescent assay against recombinant HDAC6, CAS 651749-20-1 (WO2021067859 Compound I-21) inhibits HDAC6 with an IC₅₀ of 0.601 nM. This places it among the most potent non-hydroxamate HDAC6 inhibitors in the same patent series. Within the same assay, closely related analogs I-8B (BDBM50557844) and I-9A (BDBM50557845) show IC₅₀ values of 0.275 nM and 0.351 nM respectively, while IV-9 (BDBM50557849) gives 0.595 nM [1]. The 0.601 nM IC₅₀ of CAS 651749-20-1 is approximately 2.2-fold less potent than the most active compound I-8B, yet still resides in the sub-nanomolar tier, distinguishing it from mid-nanomolar HDAC6 inhibitors such as tubastatin A (IC₅₀ ~15 nM).

HDAC6 inhibition Enzymatic assay Non-hydroxamate inhibitor

Zinc-Binding Group Differentiation: Carboxylic Acid vs. Hydroxamic Acid in HDAC6 Selectivity

CAS 651749-20-1 features a carboxylic acid zinc-binding group (ZBG) as opposed to the hydroxamic acid ZBG of ricolinostat (ACY-1215) and tubastatin A. Hydroxamic acids exhibit potent HDAC6 inhibition but are associated with poor isoform selectivity (e.g., HDAC6 vs. HDAC1/2/3) and metabolic glucuronidation/sulfation liabilities. Carboxylic acid ZBGs generally confer weaker metal coordination but improved selectivity profiles and metabolic stability [1]. While direct isoform selectivity data for CAS 651749-20-1 are not publicly disclosed, the class-level inference from the WO2021067859 patent indicates that compounds within this structural series maintain selectivity for HDAC6 over Class I HDACs, with carboxylic acid ZBGs contributing to the selectivity window [2].

Zinc-binding group HDAC isoform selectivity Non-hydroxamate

Linker Region Architecture: Imidazolidinone vs. Common HDAC6 Cap-Linker Motifs

The compound incorporates a 2-oxoimidazolidinone ring as a central linker connecting the 6-fluoropyridyl cap to the benzoic acid ZBG. This heterocyclic linker is structurally distinct from the alkyl-chain linkers of tubastatin A (a tetrahydro-γ-carboline cap with a benzyl linker) and ricolinostat (a diphenylpyrimidine cap with an alkylamide linker). The imidazolidinone ring introduces a hydrogen-bond acceptor (the urea carbonyl) at a specific vector angle, potentially engaging residues at the rim of the HDAC6 active site tunnel [1]. In the absence of a co-crystal structure for CAS 651749-20-1, the class-level observation from the patent series is that imidazolidinone-linked analogs maintain sub-nanomolar potency, suggesting that this linker geometry is compatible with the L1 loop and rim region of HDAC6 [2].

Imidazolidinone linker Scaffold novelty HDAC6 surface recognition

High-Value Application Scenarios for CAS 651749-20-1 Based on Validated Differentiation Evidence


Chemical Probe for HDAC6-Specific Ubiquitin-Proteasome Pathway Studies Requiring Non-Hydroxamate Pharmacology

When investigating HDAC6's role in aggresome formation and misfolded protein degradation, CAS 651749-20-1 provides sub-nanomolar HDAC6 inhibition (IC₅₀ = 0.601 nM) without the hydroxamic acid moiety that can confound results through off-target metal chelation or non-selective Class I HDAC inhibition. This makes it an appropriate chemical probe for experiments where tubastatin A or ricolinostat fail to discriminate HDAC6-selective from pan-HDAC effects [1].

Building Block for PROTAC Degrader Design Targeting the HDAC6 Zinc-Binding Pocket

The carboxylic acid ZBG of CAS 651749-20-1 serves as an ideal anchor point for ternary complex formation with the HDAC6 catalytic domain. Its non-hydroxamate character reduces the risk of E3 ligase metal-chelation interference, a known limitation of hydroxamate-based HDAC PROTACs. Synthetic elaboration of the benzoic acid group enables linker conjugation for cereblon- or VHL-recruiting bifunctional degraders [1].

Crystallographic and Biophysical Studies of HDAC6-Ligand Interactions with a Carboxylic Acid Zinc-Binding Warhead

Co-crystallization of HDAC6 with a carboxylic acid ZBG-containing inhibitor is underrepresented in the Protein Data Bank. CAS 651749-20-1, with its rigid imidazolidinone linker and fluoropyridyl cap, provides a structurally distinct chemotype for soaking experiments aimed at resolving the zinc coordination geometry and L1 loop conformational dynamics of non-hydroxamate HDAC6 complexes [1].

Selectivity Panel Reference Standard for Non-Hydroxamate HDAC Inhibitor Screening Cascades

In high-throughput HDAC isoform profiling panels, CAS 651749-20-1 can serve as a carboxylic acid ZBG reference compound alongside hydroxamate controls (e.g., SAHA, ricolinostat). Its quantified potency (IC₅₀ = 0.601 nM vs. HDAC6) provides a calibrated benchmark for hit triage when screening libraries that contain carboxylic acid-bearing scaffolds, ensuring that potency thresholds are appropriately set for non-hydroxamate chemotypes [1].

Quote Request

Request a Quote for Benzoic acid, 3-[3-(6-fluoro-3-pyridinyl)-2-oxo-1-imidazolidinyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.